2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)4-12-5-11-2-1-3(10)14(5)13-4/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGYIMRTHRKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is often carried out under mild conditions, resulting in good yields of the desired product. Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient route to the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times. Additionally, the catalyst-free and additive-free nature of this method aligns with green chemistry principles, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have demonstrated that derivatives of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit promising anticancer activity. In vitro evaluations against various cancer cell lines have indicated significant antiproliferative effects. For instance, compounds derived from this scaffold were screened using the National Cancer Institute's NCI-60 program and showed notable cytotoxicity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 2b | A375 | 1.2 | High |
| 3b | DU145 | 0.9 | Very High |
| 4c | MCF-7 | 3.5 | Moderate |
The presence of the trifluoromethyl group has been associated with enhanced potency in these compounds, suggesting that it plays a crucial role in their mechanism of action.
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have been evaluated for antimicrobial activity. Studies indicate that certain derivatives demonstrate significant antibacterial and antifungal effects against pathogens such as Mycobacterium smegmatis and Candida albicans. The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the triazole or pyrimidine rings can lead to improved antimicrobial efficacy .
Table 2: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 9a | Mycobacterium smegmatis | 6.25 | High |
| 9c | Candida albicans | 12.50 | Moderate |
Potential Therapeutic Roles
The unique structural features of this compound position it as a candidate for further development in various therapeutic areas:
- Anticancer Agents : Its ability to inhibit cancer cell proliferation suggests potential use in oncology.
- Antimicrobial Agents : The compound's efficacy against bacterial and fungal infections indicates its potential role in treating infectious diseases.
Case Studies
Several case studies have been documented where derivatives of this compound were subjected to comprehensive biological evaluations:
- Case Study on Anticancer Activity : A study involving a series of synthesized triazolo-pyrimidine derivatives showed that compound 3b exhibited an IC50 value significantly lower than standard chemotherapeutics in multiple cancer cell lines .
- Case Study on Antimicrobial Efficacy : Research demonstrated that specific derivatives had MIC values comparable to existing antibiotics against resistant strains of bacteria .
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, the compound binds to Plasmodium falciparum dihydroorotate dehydrogenase through strong hydrogen bonds, inhibiting the enzyme’s activity and thereby exerting its anti-malarial effects . The presence of the trifluoromethyl group enhances the compound’s binding affinity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Substituents at the 2-Position
The 2-position of the triazolopyrimidine ring is critical for target binding and pharmacokinetics:
- 2-(Trifluoromethyl) : Enhances metabolic resistance and hydrophobic interactions, as seen in 5-methyl-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (IC₅₀ = 12 nM against Plasmodium falciparum DHODH) .
- 2-(Cyclopropylmethyl) : Reduces steric bulk while maintaining potency. Compound 33 (2-(cyclopropylmethyl)-5-methyl-N-(4-(trifluoromethyl)phenyl)-triazolopyrimidin-7-amine) showed 56% inhibition of P. falciparum at 1 µM .
- 2-(Methylthio) : Lower potency in antimalarial assays (e.g., 2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine had negligible activity) due to reduced electron-withdrawing effects .
Substituents at the 5-Position
- 5-Methyl : Improves solubility and bioavailability. For example, 5-methyl-N-[4-(trifluoromethyl)phenyl]-triazolopyrimidin-7-amine exhibited 90% tubulin polymerization efficacy at 10 µM .
- 5-Phenyl : Enhances aromatic stacking interactions. 5-Phenyl-N-(4-(trifluoromethyl)phenethyl)-triazolopyrimidin-7-amine demonstrated potent anti-tubercular activity (MIC = 0.8 µg/mL) .
- 5-Chloro : Increases electrophilicity but may reduce metabolic stability. 5-Chloro-N-(4-(trifluoromethyl)phenyl)-triazolopyrimidin-7-amine showed moderate antimalarial activity (IC₅₀ = 45 nM) .
Substituents at the 7-Amine Position
- Aryl/aralkyl amines :
- N-(4-(Trifluoromethyl)phenyl) : Optimal for DHODH inhibition (e.g., compound 60 , IC₅₀ = 9 nM) due to strong hydrophobic and π-π interactions .
- N-Phenethyl : Improves blood-brain barrier penetration, as seen in microtubule-stabilizing agents for neurodegeneration .
- N-(Pyridin-3-yl) : Reduces potency in antimalarial models (e.g., 58 had IC₅₀ > 100 nM) due to polar interactions disrupting target binding .
Key Research Findings
Trifluoromethyl at 2-position is superior to methylthio or cyclopropylmethyl for antimalarial and anticancer activity .
5-Methyl substitution balances potency and solubility, outperforming phenyl or chloro groups in pharmacokinetic profiles .
N-(4-(Trifluoromethyl)phenyl) amine is critical for high-affinity binding to DHODH and tubulin .
Structural analogs with bulky aryl groups (e.g., pyridin-3-yl) exhibit reduced activity due to steric clashes .
Biologische Aktivität
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological activities, particularly focusing on its anticancer and antimalarial properties.
Synthesis
The synthesis of this compound typically involves the condensation of 3-amino-1,2,4-triazoles with various acylating agents. The trifluoromethyl group is introduced at the 2-position of the triazole ring to enhance biological activity.
General Procedure for Synthesis
- Starting Materials : 3-amino-1,2,4-triazole derivatives and trifluoroacetic acid.
- Reaction Conditions : The reaction is generally conducted in refluxing toluene with a catalytic amount of p-toluenesulfonic acid.
- Purification : The resulting products are purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological pathways:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Studies have shown that this compound interacts with PfDHODH in Plasmodium falciparum, leading to effective inhibition of the parasite's growth .
- Cyclin-Dependent Kinase Inhibition : It has also been reported to inhibit CDK2, which plays a crucial role in cell cycle regulation .
Anticancer Activity
Recent studies have demonstrated promising anticancer properties for this compound:
- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value of approximately 8.47 µM was observed for MCF-7 breast cancer cells after 72 hours of treatment .
| Cell Line | IC50 Value (µM) | Treatment Duration (h) |
|---|---|---|
| MCF-7 | 8.47 | 72 |
| A549 | 10.23 | 48 |
- Mechanisms : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of tumor angiogenesis .
Antimalarial Activity
The compound has also shown significant activity against Plasmodium falciparum:
- In vitro Assays : Thirteen derivatives were tested with IC50 values ranging from 0.023 to 20 µM in anti-HRP2 and hypoxanthine assays. The most active derivatives had selectivity indices (SI) ranging from 1,003 to 18,478 .
| Compound ID | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| Derivative A | 0.023 | 18,478 |
| Derivative B | 0.045 | 10,000 |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
Q & A
Q. Advanced
- Binding mode : X-ray crystallography shows the trifluoromethyl group occupies a hydrophobic cleft near the ubiquinone-binding site, disrupting electron transfer .
- In vitro vs. in vivo correlation : IC values of 10–50 nM in enzyme assays translate to 90% parasite suppression in murine malaria models .
What are the primary biological targets of this compound?
Q. Basic
- Enzymes : PfDHODH (antimalarial), thymidylate synthase (anticancer), and kinase targets (e.g., EGFR) .
- Cellular pathways : Pyrimidine biosynthesis (via DHODH inhibition) and apoptosis signaling .
What structure-activity relationship (SAR) insights guide triazolopyrimidine optimization?
Q. Advanced
- Position 5 : Methyl groups improve metabolic stability but reduce solubility; bulkier substituents (e.g., phenyl) enhance target affinity .
- Position 7 : Amine substituents (e.g., aryl amines) dictate selectivity for PfDHODH over human isoforms .
- Position 2 : Trifluoromethyl substitution maximizes potency and pharmacokinetic properties compared to halogens .
What pharmacokinetic challenges are associated with this compound?
Q. Advanced
- Bioavailability : Moderate oral absorption (30–40% in rodent models) due to high logP (~3.5) .
- Metabolic stability : Cytochrome P450-mediated oxidation of the triazole ring necessitates prodrug strategies .
- Tissue distribution : Enhanced brain penetration (brain/plasma ratio = 0.8) supports CNS-targeted applications .
How is this compound applied in antimalarial drug development?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
